1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide, 0.50 M in tetrahydrofuran, is a specialized organozinc reagent used in organic synthesis. This compound is known for its versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide can be synthesized through the reaction of 1-benzyloxycarbonylpiperidine with zinc iodide in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the following steps:
Preparation of 1-benzyloxycarbonylpiperidine: This intermediate is synthesized by reacting piperidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the organozinc reagent: The 1-benzyloxycarbonylpiperidine is then reacted with zinc iodide in tetrahydrofuran under an inert atmosphere to form 1-benzyloxycarbonylpiperidin-4-ylzinc iodide.
Industrial Production Methods
In an industrial setting, the production of 1-benzyloxycarbonylpiperidin-4-ylzinc iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide undergoes various types of reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Palladium-based catalysts are often used in coupling reactions involving 1-benzyloxycarbonylpiperidin-4-ylzinc iodide.
Solvents: Tetrahydrofuran is the preferred solvent for these reactions due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 1-benzyloxycarbonylpiperidin-4-ylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide has a wide range of applications in scientific research, including:
Organic synthesis: It is used to construct complex organic molecules, particularly in the synthesis of pharmaceuticals and natural products.
Medicinal chemistry: Researchers use this compound to develop new drugs and therapeutic agents.
Material science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyloxycarbonylpiperidin-4-ylzinc iodide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic substrate, facilitating the transfer of the piperidinyl group to the substrate. This process forms a new carbon-carbon bond, which is the basis for its use in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxycarbonylpiperidin-4-ylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
1-Benzyloxycarbonylpiperidin-4-ylboronic acid: A boron-based reagent used in cross-coupling reactions.
Uniqueness
1-Benzyloxycarbonylpiperidin-4-ylzinc iodide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its use of zinc as the central metal atom provides distinct advantages in terms of reaction conditions and product yields compared to other organometallic reagents.
Properties
IUPAC Name |
benzyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO2.HI.Zn/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12;;/h1-4,7-8H,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTSBHJYZBRMHZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC[CH-]1)C(=O)OCC2=CC=CC=C2.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.